

Spectroscopic Profile of 3-O-Acetyloleanolic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-O-Acetyloleanolic acid

Cat. No.: B033430

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-O-Acetyloleanolic acid, a derivative of the naturally occurring pentacyclic triterpenoid oleanolic acid, is a compound of significant interest in medicinal chemistry and drug development. Its pharmacological potential, stemming from the diverse biological activities of the oleanane scaffold, necessitates a thorough understanding of its structural and physicochemical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for the structural elucidation and characterization of this molecule. This guide provides a comprehensive overview of the spectroscopic data of **3-O-acetyloleanolic acid**, complete with detailed experimental protocols and data interpretation.

Molecular Structure

3-O-Acetyloleanolic acid possesses the characteristic pentacyclic triterpenoid core of oleanolic acid, with an acetyl group esterified to the hydroxyl group at the C-3 position. The molecular formula is $C_{32}H_{50}O_4$, and the molecular weight is approximately 498.7 g/mol .[1]

Spectroscopic Data

The following sections present the key spectroscopic data for **3-O-acetyloleanolic acid**, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the complete structural assignment of **3-O-acetyloleanolic acid**. The acetylation at the C-3 position induces characteristic shifts in the ^1H and ^{13}C NMR spectra when compared to the parent oleanolic acid. The data presented here is typically acquired in deuterated chloroform (CDCl_3).

^1H NMR Data

The ^1H NMR spectrum of **3-O-acetyloleanolic acid** is characterized by the presence of seven singlet signals corresponding to the tertiary methyl groups, a triplet for the olefinic proton at C-12, and a doublet of doublets for the proton at C-3, which is shifted downfield due to the deshielding effect of the adjacent acetyl group. A sharp singlet for the acetyl methyl protons is also a key diagnostic signal.

Proton	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-3	~4.50	dd	5.0, 11.0
H-12	~5.28	t	3.5
H-18	~2.82	dd	4.2, 13.7
Acetyl-CH ₃	~2.05	s	-
CH ₃ -23	~0.86	s	-
CH ₃ -24	~0.86	s	-
CH ₃ -25	~0.83	s	-
CH ₃ -26	~0.93	s	-
CH ₃ -27	~1.14	s	-
CH ₃ -29	~0.91	s	-
CH ₃ -30	~0.90	s	-

Note: The exact chemical shifts may vary slightly depending on the solvent and concentration.

¹³C NMR Data

The ¹³C NMR spectrum provides detailed information about the carbon skeleton. The introduction of the acetyl group at C-3 causes a downfield shift of the C-3 signal and an upfield shift of the adjacent C-2 and C-4 signals compared to oleanolic acid. The carbonyl carbon of the acetyl group and the carboxylic acid carbon are also readily identifiable.

Carbon	Chemical Shift (δ , ppm)
C-1	~38.0
C-2	~23.6
C-3	~80.9
C-4	~37.8
C-5	~55.4
C-6	~18.2
C-7	~32.5
C-8	~39.2
C-9	~47.5
C-10	~36.9
C-11	~23.0
C-12	~122.2
C-13	~143.6
C-14	~41.6
C-15	~27.7
C-16	~23.4
C-17	~46.5
C-18	~41.0
C-19	~45.9
C-20	~30.6
C-21	~33.8
C-22	~32.4
C-23	~28.0

C-24	~16.7
C-25	~15.5
C-26	~17.1
C-27	~25.9
C-28 (COOH)	~183.5
C-29	~33.0
C-30	~23.6
Acetyl C=O	~171.0
Acetyl CH ₃	~21.3

Note: The assignments are based on data for similar triterpenoids and may require 2D NMR experiments for unambiguous confirmation.

Infrared (IR) Spectroscopy

The IR spectrum of **3-O-acetyloleanolic acid** displays characteristic absorption bands corresponding to its functional groups. The presence of the ester and carboxylic acid moieties are the most prominent features.

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3300-2500	Broad, Strong	O-H stretching (of the carboxylic acid dimer)
~2970-2850	Strong	C-H stretching (alkane)
~1735	Strong	C=O stretching (ester carbonyl of the acetyl group)
~1695	Strong	C=O stretching (carboxylic acid carbonyl)
~1640	Weak	C=C stretching (olefinic)
~1245	Strong	C-O stretching (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which aids in its identification. Electron Impact (EI) is a common ionization technique for such compounds.

m/z	Relative Intensity (%)	Assignment
498	Moderate	$[M]^+$ (Molecular Ion)
438	Moderate	$[M - \text{CH}_3\text{COOH}]^+$
248	High	Retro-Diels-Alder fragment (containing rings D and E)
203	High	Fragment from cleavage of ring C
189	Moderate	Further fragmentation of the 248 fragment

Note: The fragmentation pattern can be complex and may vary with the ionization method used. The values presented are typical for EI-MS.

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality and reproducible spectroscopic data.

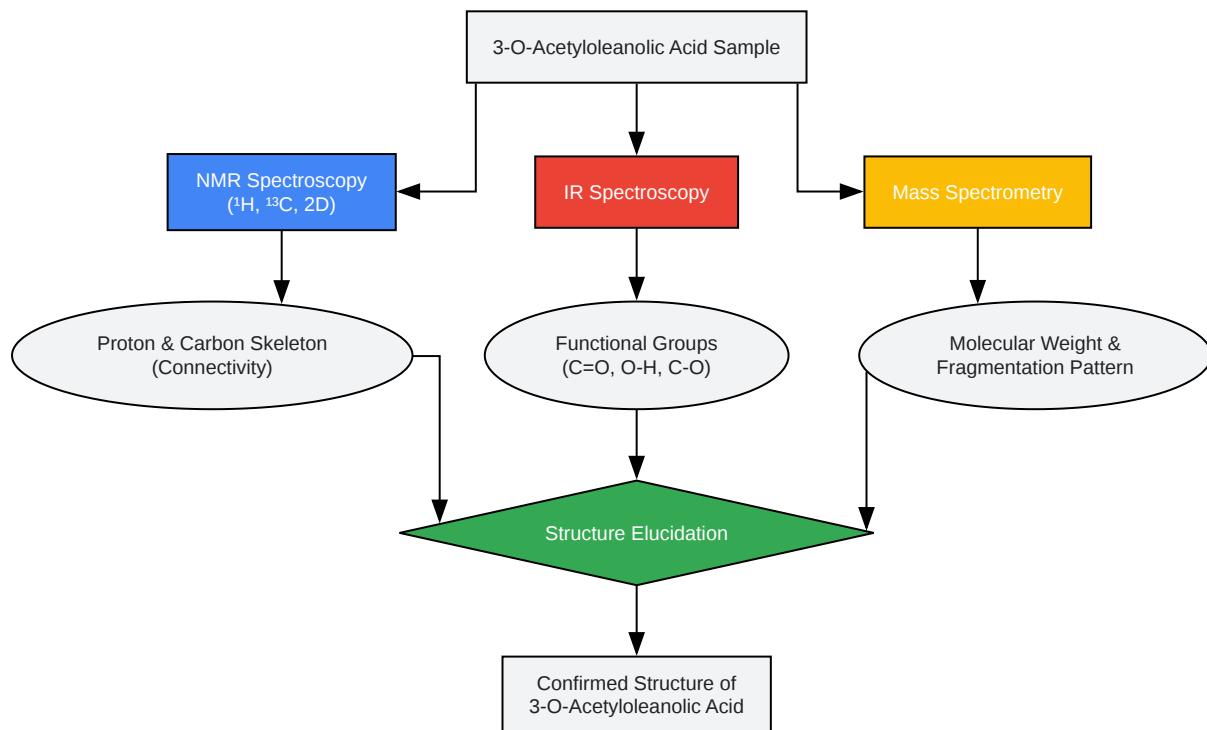
NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **3-O-acetyloleanolic acid** in approximately 0.6 mL of deuterated chloroform (CDCl_3). For enhanced solubility, gentle warming or sonication may be applied.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a 5 mm probe.
- ^1H NMR Acquisition:

- Acquire a standard one-dimensional proton spectrum.
- Typical parameters: spectral width of 12-15 ppm, 32-64 scans, relaxation delay of 1-2 seconds.
- Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.
 - Typical parameters: spectral width of 200-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
- 2D NMR (for complete assignment):
 - Perform COSY (Correlation Spectroscopy) to establish ^1H - ^1H correlations.
 - Perform HSQC (Heteronuclear Single Quantum Coherence) to determine one-bond ^1H - ^{13}C correlations.
 - Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range ^1H - ^{13}C correlations (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the molecular fragments.

Infrared (IR) Spectroscopy

- Sample Preparation (KBr Pellet Method):
 - Grind 1-2 mg of **3-O-acetyloleanolic acid** with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar and pestle until a fine, homogeneous powder is obtained.
 - Place the mixture in a pellet-forming die and press under high pressure (typically 8-10 tons) to form a transparent or translucent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.


- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and acquire the sample spectrum.
 - Typically, 16-32 scans are co-added at a resolution of 4 cm^{-1} .
 - The data is usually presented as a plot of transmittance (%) versus wavenumber (cm^{-1}).

Mass Spectrometry (MS)

- Sample Introduction: For Electron Impact (EI) mass spectrometry, the sample can be introduced via a direct insertion probe or, if volatile enough after derivatization, through a gas chromatograph (GC-MS).
- Instrumentation: A mass spectrometer with an EI source and a mass analyzer such as a quadrupole or time-of-flight (TOF).
- Data Acquisition (EI-MS):
 - The sample is vaporized and bombarded with a high-energy electron beam (typically 70 eV).
 - The resulting ions are separated based on their mass-to-charge ratio (m/z).
 - The mass spectrum is a plot of relative ion abundance versus m/z .
 - Key parameters to optimize include the ion source temperature and electron energy.

Data Interpretation and Structural Elucidation Workflow

The process of identifying and characterizing **3-O-acetyloleanolic acid** using the spectroscopic data follows a logical workflow.

[Click to download full resolution via product page](#)

Caption: Workflow for the structural elucidation of **3-O-acetyloleanolic acid**.

Conclusion

The spectroscopic data presented in this guide provide a comprehensive fingerprint for the identification and characterization of **3-O-acetyloleanolic acid**. For researchers in natural product chemistry and drug development, a thorough understanding and application of these techniques are fundamental for quality control, structural confirmation of synthetic derivatives, and for correlating structure with biological activity. The provided protocols offer a standardized approach to obtaining reliable and high-quality data for this promising therapeutic agent.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-O-Acetyloleanolic Acid | C₃₂H₅₀O₄ | CID 151202 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Spectroscopic Profile of 3-O-Acetyloleanolic Acid: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b033430#spectroscopic-data-of-3-o-acetyloleanolic-acid-nmr-ir-ms>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com